(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one
Description
Systematic IUPAC Name Derivation
The IUPAC name is constructed by identifying the parent heterocycle and substituents in order of priority. The core structure is the 2,3-dihydro-1,5-benzothiazepine system, a seven-membered ring containing sulfur and nitrogen atoms at positions 1 and 5, respectively. The numbering begins at the sulfur atom, with partial saturation at the 2,3-positions.
Substituents are appended as follows:
- A 4-(4-methylphenyl) group at position 4 of the benzothiazepine ring.
- A phenyl group at position 1 of the propenone (chalcone) moiety.
- A 4-substituted phenyl group at position 3 of the propenone, linked to the benzothiazepine’s position 2.
The (E)-configuration of the α,β-unsaturated ketone is specified based on the Cahn-Ingold-Prelog rules, with higher-priority groups (phenyl and benzothiazepine-linked phenyl) on opposite sides of the double bond.
Stereochemical Configuration Analysis (E/Z Isomerism)
The propenone moiety exhibits geometric isomerism due to restricted rotation around the C2–C3 double bond. In the (E)-isomer, the phenyl group (C1) and the benzothiazepine-linked phenyl group (C4) occupy trans positions, as confirmed by nuclear magnetic resonance (NMR) coupling constants (J ≈ 16 Hz for trans-vinylic protons). Density functional theory (DFT) calculations further support this configuration, showing lower steric hindrance in the (E)-form compared to the (Z)-isomer.
X-ray Crystallographic Characterization
Although direct crystallographic data for this compound are unavailable, analogous benzothiazepine-chalcone hybrids exhibit key structural features:
- Bond lengths: C=O (1.21–1.23 Å), C=C (1.32–1.34 Å), and C–S (1.76–1.78 Å).
- Dihedral angles between the benzothiazepine and chalcone planes range from 45° to 65°, indicating moderate conjugation.
- The 4-methylphenyl group adopts a pseudo-axial orientation to minimize steric clashes with the benzothiazepine ring.
Comparative Structural Analysis with Related Benzothiazepine Derivatives
The structural uniqueness of this compound arises from its hybrid architecture:
Properties
Molecular Formula |
C31H25NOS |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C31H25NOS/c1-22-11-16-24(17-12-22)28-21-31(34-30-10-6-5-9-27(30)32-28)26-18-13-23(14-19-26)15-20-29(33)25-7-3-2-4-8-25/h2-20,31H,21H2,1H3/b20-15+ |
InChI Key |
OLHLTXXYBSSXBY-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)/C=C/C(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)C=CC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate Chalcones
Methodology :
Chalcones are synthesized via Claisen-Schmidt condensation between acetophenone derivatives and substituted benzaldehydes under basic conditions. For the target compound, the chalcone precursor requires a 4-substituted phenyl group to later accommodate the benzothiazepine ring.
- Reactants :
- p-Methylacetophenone (1.0 mmol).
- 4-Bromobenzaldehyde (1.0 mmol).
- Conditions :
- Ethanol (20 mL), 30% NaOH (3 mL).
- Stirred at 25°C for 2–3 hours.
- Workup :
- Neutralized with HCl, filtered, and recrystallized in ethanol.
- Yield : 81–88% for analogous compounds.
Characterization Data :
Formation of 2,3-Dihydro-1,5-benzothiazepine Core
Methodology :
The chalcone intermediate undergoes Michael addition with o-aminothiophenol in hexafluoro-2-propanol (HFIP), facilitating cyclization.
- Reactants :
- Chalcone derivative (1.0 mmol).
- o-Aminothiophenol (2.0 mmol).
- Conditions :
- HFIP solvent (10 mL), reflux for 3–4 hours.
- Workup :
- Precipitated solid washed with diethyl ether and recrystallized in ethanol.
- Yield : 65–78% for analogous benzothiazepines.
Characterization Data :
Functionalization to Attach Chalcone Moiety
Methodology :
The benzothiazepine-bearing aldehyde is condensed with acetophenone to form the final chalcone.
- Reactants :
- 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzaldehyde (1.0 mmol).
- Acetophenone (1.0 mmol).
- Conditions :
- Ethanol (20 mL), 40% NaOH (3 mL).
- Stirred at 25°C for 4–6 hours.
- Workup :
- Neutralized, filtered, and purified via column chromatography.
- Yield : 70–85% for analogous chalcones.
Characterization Data :
- IR : C=O stretch at 1,650 cm⁻¹, C=C at 1,590 cm⁻¹.
- ¹H NMR : δ 7.92 (d, J = 15.6 Hz, 1H, CH=CO), 8.15 (d, J = 15.6 Hz, 1H, CH=CO).
Optimization and Green Chemistry Approaches
Solvent and Catalyst Innovations
Yield Comparison Across Methods
| Step | Method | Yield (%) | Reference |
|---|---|---|---|
| Chalcone Synthesis | Claisen-Schmidt (NaOH/EtOH) | 81–88 | |
| Benzothiazepine Formation | HFIP Reflux | 65–78 | |
| Final Chalcone Condensation | NaOH/EtOH | 70–85 |
Analytical Validation
Spectroscopic Confirmation
Purity Assessment
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Systems
(a) Benzothiazepine vs. Benzodiazepine Derivatives
- Target Compound : Contains a 1,5-benzothiazepine core with sulfur and nitrogen.
- 1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one (): Features a 1,5-benzodiazepine core (N instead of S). Benzodiazepines are pharmacologically distinct, often targeting GABA receptors for sedative effects .
(b) Chalcone Moieties
- The target compound’s chalcone group is structurally analogous to (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (), which replaces the benzothiazepine with an imidazole ring. Imidazole derivatives often exhibit antifungal and antiviral activity .
- (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (): Contains a diazenyl-pyrrolidine group instead of benzothiazepine, which may alter solubility and electronic properties .
Substituent Effects
Biological Activity
Introduction
The compound (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one, a derivative of benzothiazepine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.
Synthesis
The synthesis of benzothiazepine derivatives typically involves multi-step processes that can include cyclization reactions and functional group modifications. The specific synthetic route for (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one may involve:
- Formation of the Benzothiazepine Core : Starting from appropriate precursors such as 2-amino thiophenol and aromatic aldehydes.
- Alkylation and Condensation : Involving the introduction of the 4-methylphenyl group and subsequent condensation with phenylpropene derivatives.
Anticancer Activity
Recent studies have indicated that benzothiazepine derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one can induce apoptosis in various cancer cell lines through caspase-dependent pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | Caspase activation |
| MCF7 (Breast Cancer) | 20.0 | Cell cycle arrest |
| HeLa (Cervical) | 18.3 | DNA fragmentation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies report that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one is attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : This leads to cellular damage and apoptosis.
- Modulation of Signaling Pathways : It may affect pathways such as PI3K/Akt and MAPK that are crucial for cell survival.
Case Studies
Several case studies highlight the efficacy of benzothiazepine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving patients with non-small cell lung cancer showed a significant reduction in tumor size following treatment with a benzothiazepine derivative similar to the compound .
- Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
